(1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride
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Description
(1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride, also known as MK-0657 or L-741,626, is a selective and potent antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a crucial role in regulating pain, inflammation, and stress responses. MK-0657 has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, nausea, and vomiting.
Scientific Research Applications
Synthesis of Active Pharmaceutical Ingredients
The compound has been explored as a key building block in the synthesis of ticagrelor, an anti-thrombotic agent. Biocatalytic routes using enzymes such as ketoreductase, amidase, or lipase have been examined for synthesizing this cyclopropyl amine with high enantiomeric excess, highlighting its importance in the pharmaceutical industry for producing medications with specific desired activities (Hugentobler et al., 2016).
Role in Chemical Synthesis and Transformations
The compound plays a crucial role in various chemical synthesis and transformation processes:
Lipase-Catalyzed Hydrolytic Resolution : An efficient hydrolytic resolution process for preparing cyclopropane-1-carboxylic acids, a precursor to (1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine, demonstrates the compound's potential in synthesizing optically pure derivatives for further chemical synthesis (Xin-yu Wang et al., 2019).
Photophysical Characterisation and Stability : Studies on benzo[a]phenoxazinium chlorides, related to photophysical properties and photostability, indicate the potential applications of (1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine in developing new NIR probes for imaging and analytical purposes (Raju et al., 2016).
Catalysis and Organic Transformations : Research on the Chan-Lam cyclopropylation reaction, which can be applied for the cyclopropylation of phenols and azaheterocycles, highlights the versatility of cyclopropyl-containing compounds in organic synthesis, suggesting potential methodologies for introducing the cyclopropyl group into complex molecules (Derosa et al., 2018).
properties
IUPAC Name |
(1R,2S)-2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-10(12)14-7-3-1-6(2-4-7)8-5-9(8)13;/h1-4,8-10H,5,13H2;1H/t8-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRPEWCRPWYNPY-OULXEKPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)OC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)OC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1807939-84-9 |
Source
|
Record name | rac-(1R,2S)-2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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